molecular formula C29H40I2 B1623116 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene CAS No. 278176-08-2

9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene

Cat. No.: B1623116
CAS No.: 278176-08-2
M. Wt: 642.4 g/mol
InChI Key: BKFQJJIOFQOZEO-UHFFFAOYSA-N
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Description

9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene: is a chemical compound belonging to the fluorene family It is characterized by the presence of two ethylhexyl groups at the 9-position and two iodine atoms at the 2 and 7 positions of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which is then alkylated at the 9-position using 2-ethylhexyl bromide in the presence of a strong base such as potassium tert-butoxide.

    Iodination: The alkylated fluorene is then subjected to iodination at the 2 and 7 positions using iodine and a suitable oxidizing agent like iodic acid or potassium iodate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atoms in 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: Palladium-based catalysts are often used in coupling reactions.

    Solvents: Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.

Major Products:

    Substituted Fluorenes: Products from substitution reactions include various substituted fluorenes depending on the nucleophile used.

    Biaryl Compounds:

Scientific Research Applications

Chemistry:

    Organic Electronics: 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene is used as a building block in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine:

    Fluorescent Probes: Derivatives of this compound are used as fluorescent probes for biological imaging and diagnostics.

Industry:

    Materials Science: This compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene in its applications is primarily based on its ability to participate in π-conjugation and electron transfer processes. The presence of ethylhexyl groups enhances solubility and processability, while the iodine atoms facilitate further functionalization through substitution or coupling reactions. These properties make it a versatile building block in the synthesis of materials with desirable electronic and optical characteristics.

Comparison with Similar Compounds

  • 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid
  • Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]

Comparison:

  • Structural Differences: While 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene contains iodine atoms, similar compounds like 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid contain boronic acid groups, which offer different reactivity and applications.
  • Applications: The presence of iodine in this compound makes it more suitable for coupling reactions, whereas boronic acid derivatives are more commonly used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.

Properties

IUPAC Name

9,9-bis(2-ethylhexyl)-2,7-diiodofluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40I2/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30)13-15-25(27)26-16-14-24(31)18-28(26)29/h13-18,21-22H,5-12,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFQJJIOFQOZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402252
Record name 9,9-bis(2-ethylhexyl)-2,7-diiodofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278176-08-2
Record name 9,9-bis(2-ethylhexyl)-2,7-diiodofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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